N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1998 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide acts as a competitive antagonist of the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This blockade of the receptor leads to a reduction in the activity of the endocannabinoid system, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models, and to have anxiolytic and antidepressant effects. It has also been shown to affect appetite and metabolism, and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the CB1 receptor, which makes it useful for studying the endocannabinoid system. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for research involving N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide. One area of focus is the development of more potent and selective cannabinoid receptor antagonists, which could have therapeutic potential for a range of conditions. Another area of interest is the study of the endocannabinoid system in various disease states, such as chronic pain and neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Scientific Research Applications
N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-2-iodobenzamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used as a tool to understand the mechanism of action of cannabinoids and to investigate the therapeutic potential of cannabinoid receptor antagonists. This compound has been shown to be effective in blocking the effects of cannabinoids in various animal models, including pain, inflammation, and anxiety.
properties
IUPAC Name |
N-[(E)-3-anilino-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IN2O3/c1-14-11-12-16(27-14)13-19(21(26)23-15-7-3-2-4-8-15)24-20(25)17-9-5-6-10-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYYXVSSNFRWNU-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.